N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, a cyclopropane ring, a carboxamide group, and a sulfanyl group attached to a fluorophenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridazine ring, a cyclopropane ring, and a carboxamide group would contribute to its three-dimensional structure .Aplicaciones Científicas De Investigación
Necroptosis Inhibition
- Role of F5126-0488 : F5126-0488 has been identified as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 kinases . It specifically inhibits RIPK3 phosphorylation, blocking necrosome formation.
- In Vivo Efficacy : In a tumor necrosis factor-induced systemic inflammatory response syndrome model, F5126-0488 significantly protected mice from hypothermia and death at a dose of 5 mg/kg, outperforming its predecessor TAK-632 .
Anticorrosion Properties
- Findings : The synthesized pyridazinone analog exhibited favorable anticorrosion effects, making it relevant for protective coatings and materials science .
Derivatives for Medicinal Chemistry
- Yields : These derivatives were obtained with yields ranging from 55% to 92% in relatively short reaction times .
Targeting RIPK3 in Cancer Therapeutics
- Selective Inhibition : Compound 42, an analogue of F5126-0488, exhibited over 60-fold selectivity for RIPK3 compared to RIPK1 .
- Pharmacokinetics : It showed favorable pharmacokinetic properties in rats, with an oral bioavailability of 25.2% .
Combination Therapies
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes like glucokinase . Glucokinase plays a crucial role in carbohydrate metabolism, acting as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This interaction could lead to changes in the biochemical pathways the enzyme is involved in .
Biochemical Pathways
If we consider its potential target, glucokinase, this compound could influence the glycolysis pathway and glucose metabolism .
Pharmacokinetics
Similar compounds are generally absorbed and distributed throughout the body, metabolized, and then excreted . These properties significantly impact the bioavailability of the compound, determining its therapeutic potential .
Result of Action
If the compound acts on glucokinase, it could potentially influence glucose metabolism at a cellular level, affecting energy production and other processes dependent on glucose .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target .
Propiedades
IUPAC Name |
N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c16-12-5-1-10(2-6-12)9-21-14-8-7-13(18-19-14)17-15(20)11-3-4-11/h1-2,5-8,11H,3-4,9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFUMIDACIKLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.